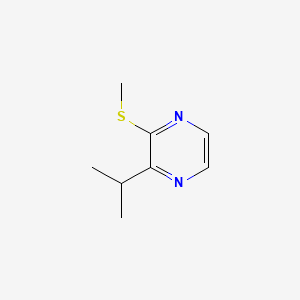

2-Isopropyl-3-methylthiopyrazine

Description

Structure

3D Structure

Properties

CAS No. |

67952-59-4 |

|---|---|

Molecular Formula |

C8H12N2S |

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-methylsulfanyl-3-propan-2-ylpyrazine |

InChI |

InChI=1S/C8H12N2S/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3 |

InChI Key |

MUSIVZZZFRJWGI-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC=CN=C1SC |

Canonical SMILES |

CC(C)C1=NC=CN=C1SC |

Other CAS No. |

67952-59-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways and Mechanistic Considerations

The synthesis of 2-isopropyl-3-methylthiopyrazine can be approached through several strategic routes, each with distinct mechanistic underpinnings. These methods primarily involve the construction of the substituted pyrazine (B50134) core and the introduction of the key functional groups.

Thioalkylation Reactions Involving Pyrazine Precursors

One effective strategy for synthesizing this compound involves the direct functionalization of a 2-isopropylpyrazine (B1584999) precursor. This pathway relies on the deprotonation of the pyrazine ring followed by a reaction with a sulfur electrophile.

The process begins with the metallation of 2-isopropylpyrazine. Due to the electronic nature of the pyrazine ring, direct deprotonation requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a suitable reagent for this purpose. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -70°C) to control reactivity and prevent side reactions. The deprotonation is expected to occur regioselectively at the carbon adjacent to the isopropyl group, influenced by the directing effect of the alkyl group and the nitrogen atoms.

Following the formation of the lithiated pyrazine intermediate, the reaction is quenched with an electrophilic sulfur source. Dimethyl disulfide (DMDS) is a common and effective reagent for introducing a methylthio group. The nucleophilic lithiated carbon attacks one of the sulfur atoms of DMDS, displacing a methanethiolate (B1210775) anion and forming the desired C-S bond.

Plausible Reaction Scheme:

Deprotonation: 2-Isopropylpyrazine reacts with LDA in THF at low temperature to form 2-isopropyl-3-lithiopyrazine.

Thioalkylation: The lithiated intermediate is treated with dimethyl disulfide to yield this compound.

This method provides a direct and relatively high-yielding route to the target compound, contingent on the efficient and regioselective lithiation of the starting pyrazine.

Strategies Utilizing Nucleophilic Substitution on Halogenated Pyrazines

An alternative and robust strategy employs nucleophilic aromatic substitution (NAS) on a halogenated pyrazine precursor. This multi-step approach first requires the synthesis of a suitably substituted chloropyrazine, which then undergoes substitution with a sulfur nucleophile.

The key precursor for this route is 2-chloro-3-isopropylpyrazine. A patented method describes the synthesis of 2-chloro-3,6-dialkyl pyrazines from amino acid precursors. google.com In this case, L-valine can be condensed to form 3,6-diisopropyl-2,5-piperazinedione. This cyclic intermediate is subsequently treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to facilitate both aromatization and chlorination, yielding the 2-chloro-3-isopropylpyrazine precursor. google.com

With the halogenated precursor in hand, the methylthio group can be introduced via a nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyrazine ring, exacerbated by the presence of the chlorine atom, makes the carbon atom at the C-2 position susceptible to attack by nucleophiles. Sodium thiomethoxide (NaSMe), a potent sulfur nucleophile, can be used to displace the chloride ion. The reaction is typically performed in a polar solvent. The general mechanism for NAS on heteroaromatic halides involves the addition of the nucleophile to form a temporary, negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the halide leaving group to restore aromaticity. youtube.com

Precursor Synthesis Data:

| Precursor | Starting Material | Key Reagents | General Method | Reference |

|---|---|---|---|---|

| 2-Chloro-3-isopropylpyrazine | L-Valine | 1. Self-condensation reagents 2. POCl₃ | Condensation to 3,6-diisopropyl-2,5-piperazinedione followed by aromatization/chlorination. | google.com |

Exploration of Synthetic Precursor Chemistry and Reactivity Profiles

The success of the synthetic methodologies described above is critically dependent on the chemistry of the key precursors.

2-Isopropylpyrazine: This is the primary starting material for the direct thioalkylation route (2.1.1). It is a liquid with a characteristic nutty and green odor. nih.gov Its reactivity is dominated by the electron-deficient nature of the pyrazine ring. The ring protons are acidic enough to be removed by a strong base like LDA, enabling nucleophilic functionalization at that position. The isopropyl group is an electron-donating group that can influence the regioselectivity of deprotonation.

2-Chloro-3-isopropylpyrazine: This is the key intermediate for the nucleophilic substitution pathway (2.1.2). The presence of the electronegative chlorine atom further deactivates the pyrazine ring towards electrophilic attack but activates it for nucleophilic substitution, primarily at the carbon atom bearing the chlorine. nii.ac.jp Its synthesis from L-valine highlights the use of readily available chiral pool starting materials for the construction of complex heterocyclic systems. google.com

Precursor Properties Table:

| Precursor | Formula | Molecular Weight (g/mol) | Appearance | Key Reactivity |

|---|---|---|---|---|

| 2-Isopropylpyrazine | C₇H₁₀N₂ | 122.17 | Colorless to light yellow liquid | Susceptible to deprotonation with strong bases (e.g., LDA). |

| 2-Chloro-3-isopropylpyrazine | C₇H₉ClN₂ | 156.61 | Not specified | Activated for nucleophilic aromatic substitution at the C-2 position. |

Functionalization and Derivatization Strategies for the this compound Core

Once synthesized, the this compound core itself can be a substrate for further chemical transformations, allowing for the creation of a library of related derivatives.

Investigation of Regioselective Functionalization Techniques

Further functionalization of the this compound ring would depend on the nature of the desired reaction (e.g., electrophilic, nucleophilic, or radical). The existing substituents—an electron-donating isopropyl group and an electron-donating methylthio group—would direct the position of any subsequent reaction.

Both the isopropyl and methylthio groups are ortho-, para-directing activators in classical electrophilic aromatic substitution. However, the pyrazine ring itself is highly electron-deficient and generally resistant to electrophilic attack unless under harsh conditions. If an electrophilic substitution were to be forced, the directing effects of the existing groups would compete. The outcome would be influenced by steric hindrance from the bulky isopropyl group and the electronic influence of the sulfur atom.

A more likely functionalization would be further metallation and quenching. The relative acidities of the remaining ring protons would determine the site of deprotonation. The proton at C-5 is likely the most acidic of the remaining two, being positioned between two ring nitrogens. Deprotonation at this site with a strong base, followed by reaction with an electrophile, could lead to regioselectively synthesized trisubstituted pyrazines. Studies on the difunctionalization of related heterocycles like pyridines have shown that such regioselective transformations are feasible via metallated intermediates. rsc.org

Applications in the Construction of Structurally Diverse Pyrazine Analogues

The utility of a chemical compound as a building block in organic synthesis is determined by the reactivity of its functional groups and its ability to undergo transformations to create new, structurally diverse molecules. In the case of this compound, its potential as a precursor for other pyrazine analogues hinges on the chemical reactivity of the methylthio group and the pyrazine core itself. However, based on currently available scientific literature, the application of this compound as a starting material for the synthesis of other pyrazine derivatives is not extensively documented.

While pyrazine and its derivatives are significant in fields like drug discovery, the specific use of this compound as a foundational element for building more complex, biologically active pyrazines is not a well-established area of research. mdpi.com The primary focus of existing literature revolves around its synthesis for use as a flavoring agent. thegoodscentscompany.com

Theoretically, the methylthio group could be a site for various chemical transformations. For instance, oxidation of the sulfur atom could lead to the corresponding sulfoxide (B87167) and sulfone. These transformations would alter the electronic properties of the pyrazine ring and could introduce new functionalities. However, specific studies detailing such transformations on this compound are not readily found in the public domain.

Furthermore, the pyrazine ring itself can be subject to various reactions, including electrophilic and nucleophilic substitutions, although the electron-deficient nature of the pyrazine ring generally makes electrophilic substitution challenging. The existing substituents, the isopropyl and methylthio groups, would further influence the regioselectivity of any such reactions.

Despite the theoretical potential, there is a discernible gap in the research literature concerning the practical application of this compound as a versatile precursor for diverse pyrazine analogues. Further research would be necessary to explore and establish synthetic routes that leverage this compound to expand the chemical space of pyrazine derivatives for applications beyond flavor chemistry.

Occurrence, Biosynthesis, and Environmental Dynamics

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Processes (e.g., photolysis, hydrolysis in aquatic environments)

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of organic compounds in the environment. For 2-Isopropyl-3-methylthiopyrazine, key abiotic processes in aquatic environments would include photolysis and hydrolysis.

Photolysis:

Photodegradation, the breakdown of compounds by light, is a potential degradation pathway for pyrazines in aqueous solutions. Studies on the fungicide isopyrazam, which contains a pyrazole (B372694) ring, have shown that it undergoes photodegradation under simulated sunlight and UV irradiation, with its half-life significantly reduced in the presence of substances like nitrates, iron ions, and riboflavin. nih.gov Similarly, the herbicide pyrazosulfuron-ethyl, another sulfur-containing heterocyclic compound, demonstrates faster photodegradation under UV light compared to simulated sunlight, with the rate being pH-dependent. scielo.br The reaction followed first-order kinetics, and the proposed degradation pathways included the cleavage of carbon-sulfur and nitrogen-sulfur bonds, as well as photohydrolysis of the sulfonylurea bridge. scielo.br

For pyrazines in general, advanced oxidation processes involving UV light are used to purify drinking water by decomposing organic pollutants. researchgate.net A kinetic and mechanistic study on the degradation of the related compound, 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), using a UV-A/Chlorine process, revealed that the degradation followed pseudo-first-order kinetics. researchgate.net This suggests that this compound is also likely susceptible to photodegradation, with the rate influenced by water chemistry and the presence of photosensitizers.

Hydrolysis:

Biotic Degradation Pathways and Microbial Metabolism in Environmental Compartments

The biodegradation of pyrazines has been a subject of interest, although specific pathways for many derivatives, including this compound, are not fully elucidated. Bacteria have been identified that can utilize various substituted pyrazines as their sole source of carbon and energy. nih.gov The initial steps in the microbial degradation of pyrazines often involve hydroxylation of the pyrazine (B50134) ring. nih.govresearchgate.net However, the complete mechanism of ring cleavage and subsequent degradation pathways remain largely unknown. nih.gov

In some cases, microorganisms may be involved in the formation of pyrazines. For instance, inoculation with Bacillus licheniformis has been shown to enhance the synthesis of pyrazines in Daqu, a traditional Chinese fermentation starter. nih.gov This suggests that microbial activity can also contribute to the presence of pyrazines in certain environments. The microbial degradation of pyrazines is still an area that requires more investigation to fully understand the organisms and enzymes involved. researchgate.net

Kinetic and Mechanistic Studies of Degradation under Controlled Conditions

Detailed kinetic and mechanistic studies on the degradation of this compound are scarce. However, research on related compounds provides valuable insights. A study on the degradation of 2-isopropyl-3-methoxypyrazine (IPMP) by the UV-A/Chlorine process provides a useful analogue. researchgate.net The study determined the second-order rate constants for the reaction of IPMP with various radical species.

Table 1: Second-Order Rate Constants for the Degradation of 2-Isopropyl-3-methoxypyrazine (IPMP) with Different Radical Species

| Radical Species | Second-Order Rate Constant (k) (M⁻¹ s⁻¹) |

| SO₄⁻• | (1.73 ± 0.01) × 10⁹ |

| •OH | (2.72 ± 0.08) × 10⁹ |

| Cl• | (9.76 ± 0.15) × 10¹⁰ |

Source: Kinetic and mechanistic investigation of water taste and odor compound 2-isopropyl-3-methoxy pyrazine degradation using UV-A/Chlorine process. researchgate.net

The degradation rate constant was observed to increase with a higher dosage of the oxidant in both UV/Persulfate and UV/chlorine processes. researchgate.net For the UV/chlorine process, the rate constant showed a continuous decrease as the pH increased from 3 to 11. researchgate.net These findings suggest that the degradation of this compound is likely to be highly dependent on the specific conditions of the environmental matrix, such as pH and the presence of oxidizing agents.

Mechanistic studies on the thermal degradation of methionine in the presence of glucose have shown that the formation of pyrazines can be influenced by the oxidation state of sulfur-containing amino acids. nih.govacs.org This highlights the complex interplay of reaction conditions in both the formation and degradation of sulfur-containing pyrazines.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separations for Isolation, Identification, and Quantification

Chromatographic techniques are fundamental in the analysis of volatile and semi-volatile compounds like 2-Isopropyl-3-methylthiopyrazine. Gas chromatography is the predominant method, offering the high resolution required to separate it from other components in a sample.

Gas Chromatography (GC) Method Development and Column Selection

The development of a robust Gas Chromatography (GC) method is crucial for the successful analysis of this compound. A key aspect of method development is the selection of an appropriate capillary column. The choice of the stationary phase is dictated by the polarity of the analyte and the matrix.

For pyrazines, both polar and non-polar columns are utilized to achieve effective separation and characterization. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) stationary phase (e.g., OV-1, DB-1, SE-30, OV-101), are commonly employed. nist.gov The retention of this compound on these columns is primarily governed by its boiling point and van der Waals interactions. The NIST Chemistry WebBook documents the retention index (I) of 1273 for this compound on an OV-101 non-polar column. nist.gov

Polar columns, such as those with polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanopropylphenyl-dimethylpolysiloxane stationary phases, offer an alternative selectivity. On polar columns, retention is influenced by dipole-dipole interactions and hydrogen bonding potential. The retention index for this compound on a polar column is significantly higher, recorded at 1692, demonstrating the effect of the stationary phase on elution behavior. nist.gov The use of both column types can provide a higher degree of confidence in compound identification.

Method development also involves optimizing parameters such as the temperature program, carrier gas flow rate, and injection mode. A typical temperature program for analyzing pyrazines might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) to ensure the elution of all compounds of interest. nist.gov

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Active Phase (Non-Polar) | OV-101 |

| Retention Index (Non-Polar) | 1273 |

| Active Phase (Polar) | (Not specified, but data available) |

| Retention Index (Polar) | 1692 |

| Example Temperature Program | 80°C to 200°C at 2 K/min |

| Column Dimensions | 50 m length x 0.22 mm diameter |

High-Resolution Separation Strategies for Isomeric and Structurally Related Compounds

The analysis of pyrazines is often complicated by the presence of isomers and structurally similar compounds that may have very close boiling points and polarities, making their separation by conventional GC challenging. For instance, positional isomers of alkylpyrazines can be difficult to resolve.

Advanced separation strategies are sometimes required to tackle these challenges. While not commonly reported for this compound itself, techniques developed for other challenging separations can be applied. For example, the use of highly selective stationary phases, such as those based on metal-organic frameworks (MOFs), has demonstrated exceptional performance in separating hexane (B92381) isomers. acs.orgacs.org These materials offer uniform pore sizes and tunable surface chemistry that can differentiate between molecules with subtle structural differences. acs.orgacs.org

Furthermore, in cases where enantiomers of a chiral pyrazine (B50134) might exist, chiral chromatography would be the strategy of choice. This technique uses a chiral stationary phase to differentially interact with the enantiomers, allowing for their separation. nih.gov Multidimensional gas chromatography (MDGC), which involves coupling two columns of different selectivity, is another powerful technique for resolving complex mixtures and separating target analytes from co-eluting matrix interferences.

Mass Spectrometry (MS) Applications for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is the definitive technique for the identification and quantification of this compound. It provides structural information and enables highly sensitive detection.

Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Analysis

Electron Ionization (EI) is the most common ionization technique used in GC-MS. In EI, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries for identification. For this compound, the molecular ion (M+) at m/z 168 would be expected. Key fragmentation pathways would likely involve the loss of the isopropyl group (-43 Da) to yield a fragment at m/z 125, and the loss of the methylthio group (-47 Da) to yield a fragment at m/z 121. Cleavage of a methyl group from the isopropyl substituent (-15 Da) could also occur. The mass spectrum of the related compound, 2-isopropyl-3-methoxypyrazine (B1215460), shows a prominent molecular ion at m/z 152 and a major fragment from the loss of the isopropyl group at m/z 109. nist.gov

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more abundant protonated molecule [M+H]+. youtube.com This is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI is weak or absent. youtube.com In CI, a reagent gas (like methane (B114726) or ammonia) is ionized first, and these reagent ions then react with the analyte molecule to ionize it, typically through proton transfer. youtube.com This preservation of the molecular ion is crucial for structural elucidation.

| Technique | Primary Ion Observed | Fragmentation | Primary Use |

|---|---|---|---|

| Electron Ionization (EI) | Molecular Ion (M+) at m/z 168 | Extensive, provides structural fingerprint | Identification via library search |

| Chemical Ionization (CI) | Protonated Molecule [M+H]+ at m/z 169 | Minimal, preserves molecular ion | Molecular weight confirmation |

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of analysis, which is vital for detecting trace amounts of potent aroma compounds in complex food or environmental matrices. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound at m/z 168) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in a second mass analyzer.

This technique, often referred to as Selected Reaction Monitoring (SRM), drastically reduces chemical noise from the matrix, thereby improving the signal-to-noise ratio and lowering detection limits to the nanogram per liter (ng L⁻¹) level. researchgate.net A study on the related 2-isopropyl-3-methoxypyrazine using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS demonstrated the power of this approach for analyzing odorous compounds in water. researchgate.net The method provided excellent precision and was successfully applied to raw and treated water samples, showcasing its utility for complex mixture analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). escholarship.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₈H₁₂N₂S. nist.govnist.gov An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the mass of the molecular ion with enough accuracy to distinguish it from other ions that may have the same nominal mass but different elemental compositions. escholarship.orgnih.gov

This capability is invaluable for identifying unknown compounds where no reference standard is available and for confirming the identity of known compounds with a very high degree of certainty. The high sensitivity and rapid data acquisition of modern HRMS platforms also allow for both targeted and non-targeted analyses within a single run. escholarship.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂S nist.govnist.gov |

| Monoisotopic Mass (Theoretical) | 168.07214 Da |

| Typical HRMS Analyzer | Time-of-Flight (TOF), Orbitrap escholarship.org |

| Expected Mass Accuracy | < 5 ppm escholarship.org |

Comprehensive Sample Preparation and Extraction Methodologies for Diverse Matrices

The accurate determination of this compound relies heavily on the efficacy of sample preparation and extraction techniques. These methods are designed to isolate the target analyte from the sample matrix, concentrate it, and present it in a form suitable for instrumental analysis, thereby minimizing interferences and enhancing detection sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME) Optimization for Volatile Analyte Recovery

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile extraction technique particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The optimization of HS-SPME parameters is a critical step to ensure maximum recovery and reproducibility. Key parameters that are typically optimized include the type of fiber coating, extraction time and temperature, and sample agitation.

For the analysis of pyrazines in various food matrices, different SPME fiber coatings have been evaluated to maximize extraction efficiency. A common choice for pyrazines is a mixed-phase fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which is effective in adsorbing a wide range of volatile compounds. scispace.com The optimization process often involves a systematic approach, such as a Design of Experiments (DoE), to identify the optimal conditions for extraction time and temperature. For instance, in the analysis of volatile compounds in dry-cured ham, optimal HS-SPME conditions were determined to be an equilibration time of 60 minutes at 70°C and an extraction time of 60 minutes at the same temperature. acs.org While specific optimization data for this compound is not extensively published, the general principles applied to other pyrazines in complex matrices provide a solid foundation for its analysis.

An illustrative example of HS-SPME optimization parameters for pyrazines, which could be adapted for this compound, is presented in the table below.

Table 1: Illustrative HS-SPME Optimization Parameters for Pyrazine Analysis

| Parameter | Range Studied | Optimal Condition (Example) | Reference |

|---|---|---|---|

| Fiber Coating | Various polarities | DVB/CAR/PDMS | scispace.com |

| Equilibration Time | 20 - 60 min | 60 min | acs.org |

| Extraction Time | 20 - 60 min | 60 min | acs.org |

| Extraction Temperature | 40 - 70 °C | 70 °C | acs.org |

| Desorption Time | 1 - 5 min | 4 min | acs.org |

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) in Complex Matrices

For less volatile analytes or when higher sample volumes are necessary, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are valuable techniques. LLE partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is crucial and depends on the polarity of the target analyte. For pyrazines, which are generally of intermediate polarity, solvents like dichloromethane (B109758) have been used. nih.gov However, LLE can be labor-intensive and may require large volumes of organic solvents.

Solid-Phase Extraction (SPE) offers an alternative with reduced solvent consumption and the potential for higher selectivity. In SPE, the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. The choice of sorbent is critical for effective isolation. For the analysis of pyrazines, various sorbent materials can be employed, and the selection depends on the specific characteristics of the sample matrix. nih.gov While specific protocols for this compound are not detailed in readily available literature, methods developed for other pyrazines in complex food matrices, such as meat products, can be adapted. researchgate.net

Strategies for Mitigation of Matrix Effects in Analytical Measurements

Matrix effects, which are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample, are a significant challenge in the analysis of complex samples by techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.

Several strategies can be employed to mitigate matrix effects. One common approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix that is similar to the sample being analyzed. This helps to compensate for the matrix-induced signal alterations. Another effective strategy is the use of an internal standard, preferably a stable isotope-labeled version of the analyte of interest. Stable isotope dilution analysis (SIDA) is a powerful technique that can correct for both extraction inefficiencies and matrix effects. nih.govresearchgate.net For the analysis of pyrazines in coffee, SIDA-GC-MS has been shown to be a highly accurate and repeatable method. nih.govresearchgate.net

Additionally, the use of analyte protectants in GC can help to reduce the interaction of active analytes with the liner and column, thereby minimizing signal loss and improving peak shape. nih.gov

Development and Validation of Quantitative Analytical Methods

The development and validation of quantitative analytical methods are essential to ensure the reliability and accuracy of the obtained results. This process involves establishing key performance characteristics of the method.

Calibration Strategies, Limit of Detection (LOD), and Limit of Quantification (LOQ)

A robust calibration strategy is fundamental for accurate quantification. For the analysis of this compound, external calibration with a series of standard solutions of known concentrations is a common approach. However, to account for matrix effects, matrix-matched calibration or the use of internal standards is often preferred.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. nih.govtbzmed.ac.irtbzmed.ac.ir The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, with an S/N of 3 often used for LOD and 10 for LOQ. For the analysis of pyrazines in edible oils using a multiple headspace SPME-arrow-GC-MS method, LODs were reported to be in the range of 2–60 ng/g and LOQs in the range of 6–180 ng/g. dntb.gov.uanih.govresearchgate.net In another study on pyrazines in soy sauce aroma type Baijiu using UPLC-MS/MS, the recoveries were found to be between 84.36% and 103.92%. nih.gov

The table below provides an illustrative example of LOD and LOQ values for pyrazine analysis, which could be expected for a validated method for this compound.

Table 2: Illustrative LOD and LOQ for Pyrazine Analysis

| Parameter | Typical Value Range | Method | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 2 - 60 ng/g | MHS-SPME-arrow-GC-MS | dntb.gov.uanih.govresearchgate.net |

| Limit of Quantification (LOQ) | 6 - 180 ng/g | MHS-SPME-arrow-GC-MS | dntb.gov.uanih.govresearchgate.net |

Assessment of Precision, Accuracy, and Reproducibility in Analytical Measurements

Method validation also requires the assessment of precision, accuracy, and reproducibility. Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions and is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of agreement between a test result and the accepted reference value and is often evaluated through recovery studies by spiking a blank matrix with a known amount of the analyte. Reproducibility refers to the ability of a method to produce consistent results over time and in different laboratories.

For the quantitative analysis of pyrazines in cocoa liquors, a headspace SPME-GC-MS method showed repeatability and reproducibility (expressed as RSD) varying between 3% and 7% and between 8% and 14%, respectively. nih.gov In the analysis of pyrazines in edible oils, the relative standard deviation for both intra- and inter-day precision was lower than 16%, and the mean recoveries for spiked pyrazines were in the range of 91.6–109.2%. dntb.gov.uanih.gov These values demonstrate the level of performance that can be expected from a well-validated analytical method for pyrazines.

Interlaboratory Comparison and Harmonization of Analytical Protocols

The accurate quantification of this compound, a compound with a very low odor and taste threshold, is critical. However, analytical results can vary between laboratories due to differences in methodology, instrumentation, and calibration standards. To address this, interlaboratory comparisons and the harmonization of analytical protocols are paramount.

Interlaboratory comparison studies, often organized as proficiency tests (PTs), are a cornerstone of quality assurance. In a typical PT scheme for a flavor compound, a central organizing body distributes a homogenous sample (e.g., a spiked beverage or a powdered matrix) to multiple participating laboratories. Each laboratory analyzes the sample using their in-house method and reports the concentration of the target analyte.

The results are then statistically analyzed to determine the consensus value and the performance of each laboratory. Key statistical metrics include:

Z-score: This value indicates how far an individual result is from the consensus value, normalized by the standard deviation. A |Z-score| ≤ 2 is generally considered satisfactory.

HorRat (Horwitz Ratio): This ratio compares the observed between-laboratory standard deviation with a predicted value derived from the Horwitz equation. It serves as a measure of the reasonableness of the method's precision.

The goal of these studies is not only to assess laboratory performance but also to identify systematic biases in analytical methods. Findings from such comparisons can drive the harmonization of protocols. For volatile flavor compounds like pyrazines, harmonization efforts often focus on standardizing:

Sample Preparation: Techniques such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) are common, and harmonizing parameters like fiber/coating type, extraction time, and temperature is crucial.

Gas Chromatography (GC) Conditions: Standardizing the GC column phase, temperature program, and inlet parameters reduces variability in retention times and peak resolution.

Mass Spectrometry (MS) Detection: Using consistent ionization modes (e.g., electron ionization) and specifying quantifier and qualifier ions for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) enhances selectivity and comparability.

While specific, large-scale public proficiency testing schemes for this compound are not widely documented, organizations like the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) establish identity and purity criteria for flavorings, which underpins the need for reliable and harmonized analytical methods. femaflavor.orgwho.intfemaflavor.org The principles of method validation and ongoing quality control through interlaboratory comparisons are standard industry practice for ensuring the integrity of flavor ingredients.

Advanced Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopy provides an intimate look at the molecular structure and behavior of a compound. For this compound, a combination of NMR, vibrational (IR/Raman), and UV-Vis spectroscopy offers a complete picture of its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For a complete structural assignment of this compound (C₈H₁₂N₂S), a suite of NMR experiments is employed. While a publicly available, fully assigned experimental spectrum is not readily found, the expected chemical shifts and couplings can be predicted based on the known effects of the pyrazine ring and its substituents.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show four distinct signals corresponding to the different types of protons in the molecule.

Pyrazine Ring Protons: The two protons on the pyrazine ring are in different environments and would appear as two doublets in the aromatic region (typically δ 8.0-8.5 ppm).

Isopropyl Group Protons: This group would produce two signals: a septet for the single CH proton (typically δ 3.0-3.5 ppm) due to coupling with the six methyl protons, and a doublet for the six equivalent methyl (CH₃) protons (typically δ 1.2-1.4 ppm).

Methylthio Group Protons: The S-CH₃ group would appear as a singlet (as it has no adjacent protons to couple with) in the upfield region (typically δ 2.4-2.6 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom.

Pyrazine Ring Carbons: The four carbons of the pyrazine ring would appear in the downfield region (δ 140-160 ppm). The carbon bearing the isopropyl group and the carbon bearing the methylthio group would be distinct from the other two.

Isopropyl Group Carbons: The CH carbon would appear around δ 30-35 ppm, while the two equivalent CH₃ carbons would be found further upfield at δ 20-25 ppm.

Methylthio Group Carbon: The S-CH₃ carbon signal is expected around δ 10-15 ppm.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm these assignments unequivocally by showing correlations between coupled protons (COSY) and between protons and the carbons they are attached to (HSQC for one-bond C-H) or separated by two or three bonds (HMBC).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine H-5/H-6 | 8.0 - 8.5 | Doublet (d) | 140 - 150 |

| Pyrazine C-2/C-3 | - | - | 150 - 160 |

| Isopropyl CH | 3.0 - 3.5 | Septet (sept) | 30 - 35 |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet (d) | 20 - 25 |

| Methylthio S-CH₃ | 2.4 - 2.6 | Singlet (s) | 10 - 15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the stretching and bending motions of chemical bonds within a molecule. These methods are highly effective for identifying functional groups and providing a structural "fingerprint." The techniques are complementary; some vibrations that are strong in IR may be weak or absent in Raman, and vice versa.

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the pyrazine ring, the isopropyl group, and the methylthio group.

Key Vibrational Modes:

C-H Stretching: Aromatic C-H stretching from the pyrazine ring is expected above 3000 cm⁻¹. Aliphatic C-H stretching from the isopropyl and methylthio groups would appear in the 2850-3000 cm⁻¹ region.

Pyrazine Ring Vibrations: The pyrazine ring gives rise to a series of characteristic stretching and bending vibrations. Ring stretching modes typically appear in the 1400-1600 cm⁻¹ region.

C-H Bending: Bending vibrations (scissoring, rocking, wagging) for the aliphatic groups would be located in the 1350-1470 cm⁻¹ range.

C-S Stretching: The carbon-sulfur stretch of the methylthio group is a key identifier and typically produces a weak to medium intensity band in the 600-800 cm⁻¹ region.

While a published experimental spectrum for this specific compound is not available, analysis of related molecules like 2-methyl-3-(methylthio)pyrazine (B1346595) provides a basis for these assignments. nih.gov

Table 2: Predicted Principal Vibrational Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected IR Intensity | Expected Raman Intensity |

| 3000 - 3100 | Aromatic C-H Stretch (Pyrazine) | Medium | Medium |

| 2850 - 3000 | Aliphatic C-H Stretch (Isopropyl, Methyl) | Strong | Strong |

| 1400 - 1600 | C=C and C=N Ring Stretching | Strong | Strong |

| 1350 - 1470 | Aliphatic C-H Bending | Medium-Strong | Medium |

| 600 - 800 | C-S Stretch | Weak-Medium | Strong |

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for characterizing molecules containing chromophores—parts of a molecule that absorb light, typically those with π-systems or lone pairs of electrons.

The structure of this compound contains two primary chromophores: the pyrazine ring and the methylthio group.

Pyrazine Ring: This heteroaromatic system can undergo both π → π* transitions (from bonding to anti-bonding π-orbitals) and n → π* transitions (from a non-bonding orbital on the nitrogen atoms to an anti-bonding π-orbital).

Methylthio Group: The sulfur atom possesses lone pairs of electrons which can also participate in n → π* transitions by interacting with the pyrazine π-system.

The expected UV-Vis spectrum would show:

π → π Transitions:* These are typically high-energy, high-intensity absorptions, likely occurring in the shorter UV range (e.g., 200-280 nm).

n → π Transitions:* These are lower-energy, lower-intensity absorptions that occur at longer wavelengths, often above 300 nm. The presence of the sulfur atom, an auxochrome, can shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift) compared to an unsubstituted pyrazine.

While specific λmax values for this compound are not documented in readily available literature, they can be estimated by comparison with other alkyl- and alkylthiopyrazines. The position of these absorption bands can be sensitive to the solvent used, a phenomenon known as solvatochromism.

Computational Chemistry and Chemoinformatics Applications

Quantum Mechanical and Molecular Dynamics Simulations of Molecular Properties

Quantum mechanics (QM) and molecular dynamics (MD) are two pillars of computational chemistry that allow for the detailed investigation of molecules at the atomic level.

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For 2-isopropyl-3-methylthiopyrazine, the rotation around the single bonds connecting the isopropyl and methylthio groups to the pyrazine (B50134) ring gives rise to various conformers.

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similarly substituted heterocyclic systems, such as 2-substituted piperazines. nih.gov Conformational analysis of such molecules typically involves scanning the potential energy surface by systematically rotating the dihedral angles of the substituent groups. Quantum mechanical calculations, often employing Density Functional Theory (DFT) methods, are used to determine the energy of each conformation.

The resulting energetic landscape would reveal the most stable, low-energy conformations of this compound. It is anticipated that steric hindrance between the bulky isopropyl group, the methylthio group, and the pyrazine ring would be a dominant factor in determining the preferred spatial arrangement. The identification of these stable conformers is the first step in understanding how this molecule interacts with its environment, including receptor sites responsible for its aroma perception.

A hypothetical conformational analysis would likely reveal the relative energies of different rotamers. For instance, the orientation of the isopropyl group and the methylthio group relative to the pyrazinering would be key parameters. The table below illustrates a hypothetical energetic landscape.

| Conformer | Dihedral Angle (C-C-C-N) | Dihedral Angle (C-S-C-N) | Relative Energy (kcal/mol) |

| 1 | 60° | 0° | 0.0 (Global Minimum) |

| 2 | 180° | 0° | 1.5 |

| 3 | 60° | 180° | 2.1 |

| 4 | 180° | 180° | 3.8 |

This table is a hypothetical representation to illustrate the concept of an energetic landscape.

The electronic structure of this compound governs its reactivity. Quantum mechanical calculations can provide a wealth of information about the distribution of electrons within the molecule and its susceptibility to chemical reactions. Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For pyrazines, which are π-deficient systems, the LUMO is expected to be relatively low in energy, making them susceptible to nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazine ring are expected to be regions of negative potential.

Atomic Charges: Calculating the partial charge on each atom offers a quantitative measure of the charge distribution. This can help identify reactive sites within the molecule.

Studies on substituted pyrazines have shown that the nature and position of substituents significantly influence the electronic properties and reactivity of the pyrazine ring. researchgate.net The electron-donating isopropyl group and the methylthio group in this compound would be expected to modulate the electronic properties of the pyrazine core.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Retention Relationships (QSRR) Modeling

QSPR and QSRR are chemoinformatic techniques that aim to build mathematical models correlating the structural features of molecules with their physicochemical properties or, in the case of QSRR, their retention behavior in chromatography.

The retention index (RI) is a standardized measure of a compound's retention time in gas chromatography (GC). Predicting the RI of flavor compounds is of great interest for their identification in complex mixtures. QSRR models for predicting the RI of volatile organic compounds, including those found in food and beverages, have been successfully developed. nih.govconicet.gov.ar

The development of a QSRR model for this compound would involve the following steps:

Data Collection: A dataset of compounds with known experimental retention indices on a specific GC column would be compiled. This dataset should ideally include this compound and other structurally related pyrazines and sulfur-containing compounds. nist.gov

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., geometric descriptors).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be used to build a mathematical relationship between the calculated descriptors and the experimental retention indices. mdpi.com

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques.

Once a robust QSRR model is established, the selected molecular descriptors can provide insights into the factors governing the chromatographic separation. For instance, descriptors related to molecular size, polarity, and boiling point are often found to be significant in predicting GC retention indices.

For this compound, with a reported non-polar retention index of 1273 on an OV-101 column, a QSRR model could reveal the relative importance of its structural features to its retention. nist.gov For example, the model might show a strong correlation between the retention index and descriptors such as the van der Waals volume (related to size) and the dipole moment (related to polarity). The presence of the sulfur atom is also likely to contribute significantly to its retention behavior, a factor that can be captured by specific sulfur-containing descriptors. ingenieria-analitica.com

The following table presents a hypothetical set of molecular descriptors that could be used in a QSRR model and their potential correlation with the retention index of this compound.

| Descriptor | Type | Description | Expected Correlation with RI |

| Molecular Weight | 1D | Mass of the molecule | Positive |

| LogP | 2D | Octanol-water partition coefficient | Positive |

| Wiener Index | 2D | Topological index related to branching | Positive |

| Dipole Moment | 3D | Measure of molecular polarity | Variable |

| Van der Waals Volume | 3D | Molecular volume | Positive |

This table is for illustrative purposes to demonstrate the types of descriptors and their expected influence.

In Silico Approaches for Reaction Pathway Prediction and Mechanism Elucidation

Computational methods can also be employed to investigate the formation of this compound, which is often a product of the Maillard reaction between amino acids and reducing sugars. nih.govsci-hub.senih.govresearchgate.net In silico studies can help to elucidate the complex reaction network and identify the key intermediates and transition states.

By modeling the elementary steps of the Maillard reaction, such as the Strecker degradation of amino acids (in this case, likely valine to provide the isopropyl group and methionine or cysteine for the methylthio group) and the subsequent condensation reactions, it is possible to map out the potential formation pathways of this compound. Quantum mechanical calculations can be used to determine the activation energies for each step, thereby identifying the most favorable reaction routes.

These computational investigations can complement experimental studies by providing a detailed, atomistic view of the reaction mechanism, which can be difficult to obtain through experimental means alone. Understanding the formation pathways is crucial for controlling the generation of this important flavor compound in food processing.

Cheminformatics Analysis of Substituted Pyrazine Chemical Space

The chemical space of substituted pyrazines represents a rich and diverse territory for discovery in flavor science, pharmacology, and materials science. nih.gov Pyrazines are six-membered aromatic heterocycles with two nitrogen atoms in a 1,4 arrangement. nih.gov This core structure allows for a multitude of substitutions, creating a vast chemical space with a wide array of properties. Cheminformatics provides the computational tools to navigate and analyze this space, enabling the prediction of properties and the rational design of novel pyrazine derivatives.

A primary application of cheminformatics in this area is the establishment of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models seek to find statistically significant correlations between the structural features of pyrazine derivatives and their biological activities or physical properties. For instance, QSAR studies have been employed to analyze the cytotoxic activities of substituted amides of pyrazine-2-carboxylic acids. nih.gov In one such study, various molecular descriptors, including electrostatic potentials and LUMO (Lowest Unoccupied Molecular Orbital) energy, were calculated to build a predictive model for cytotoxicity, achieving a high correlation coefficient (R² of 0.922 in a five-parameter equation). nih.gov

The descriptors used in these analyses are crucial and can be categorized based on the dimensionality of the molecular representation they are derived from:

1D and 2D Descriptors: These include basic counts of atoms and bonds, molecular weight, and topological indices that describe the connectivity of the molecule. chemrxiv.org Software like RDKit can be used to calculate a wide range of these descriptors, such as the number of heteroatoms or the molecular logP (a measure of lipophilicity). youtube.com

3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and include parameters related to molecular shape and volume. youtube.com

Quantum Mechanical Descriptors: Properties like HOMO (Highest Occupied Molecular Orbital) and LUMO energies, and atomic charges are calculated using computational quantum chemistry methods like Density Functional Theory (DFT). nih.govresearchgate.net These descriptors are powerful in modeling reactivity and intermolecular interactions.

A significant area of research for pyrazines is their use as flavoring agents, where their aroma is highly dependent on the substitution pattern. nih.govresearchgate.net Cheminformatics helps to understand how different alkyl substitutions on the pyrazine ring influence the resulting nutty, roasty, or earthy aromas. researchgate.net For example, the substitution pattern affects the molecule's interaction with olfactory receptors, and computational models can help predict the sensory profile of novel pyrazine derivatives.

In the context of drug discovery, cheminformatics tools are invaluable for screening large virtual libraries of pyrazine compounds for potential therapeutic applications. mdpi.comnih.gov Researchers can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential biological activities, such as anticancer or antimicrobial effects. mdpi.com For example, a study on pyrazine conjugates synthesized via click chemistry used computational methods to validate their potential antiviral properties against SARS-CoV-2. nih.gov

The table below provides an overview of some substituted pyrazines and the types of computational analyses they have been subjected to, illustrating the breadth of cheminformatics applications.

| Compound/Derivative Class | Application Area | Computational Methods/Descriptors Used | Research Focus |

| Substituted amides of pyrazine-2-carboxylic acids | Cytotoxicity | QSAR, DFT, Molecular Surface Electrostatic Potentials (Vs,min, Vs,max), LUMO energy. nih.gov | To identify features related to cytotoxic activity and build predictive models. nih.gov |

| Pyrazine-triazole conjugates | Antiviral (SARS-CoV-2) | Computational studies to validate biological data, semi-empirical descriptors. nih.gov | To assess antiviral potency and understand structure-activity relationships. nih.gov |

| N′-benzylidenepyrazine-2-carbohydrazonamide and its metal complexes | Anticancer, Antibacterial, Antifungal | In silico activity predictions, ADME analysis. mdpi.com | To design new coordination compounds with potential therapeutic applications. mdpi.com |

| Hydroxymethylpyrazines | Insect Attractants | Quantum chemical calculations (B3LYP/6-31G(2df,p)). researchgate.net | To understand the structure-activity relationships for the sexual attraction of wasp pollinators. researchgate.net |

The systematic exploration of the substituted pyrazine chemical space through cheminformatics continues to be a powerful approach. It accelerates the discovery and optimization of pyrazine derivatives for a wide range of applications, from enhancing the flavor of food products to developing new therapeutic agents. researchgate.netmdpi.com

Investigative Studies in Non Clinical Biological and Ecological Systems

Role in Microbial Systems and Potential for Biosynthesis or Biotransformation

While the precise biosynthetic pathway of 2-isopropyl-3-methylthiopyrazine in microorganisms remains to be fully elucidated, the production of various pyrazines by bacteria and fungi is well-established. Bacteria, particularly species within the genera Bacillus and Paenibacillus, are known producers of a diverse array of volatile organic compounds (VOCs), including numerous pyrazines. mdpi.comnih.govencyclopedia.pubfrontiersin.org These compounds are often byproducts of amino acid metabolism, particularly through pathways involving the condensation of amino-carbonyl compounds.

The biosynthesis of alkylpyrazines in microorganisms is often linked to the metabolism of amino acids such as L-threonine. For instance, studies have shown the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) from L-threonine by the combined action of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. nih.gov The formation of the isopropyl group in this compound likely originates from the amino acid valine.

The incorporation of the methylthio group suggests a role for sulfur-containing amino acids, such as methionine, in its biosynthesis. Microbial systems are known to produce a variety of sulfur-containing volatile compounds. mdpi.com The enzymatic transfer of a methyl group to a sulfur-containing precursor is a plausible final step in the biosynthesis. This is supported by the known activity of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which are widespread in biological systems and can catalyze the methylation of various substrates, including sulfur-containing molecules. ebi.ac.ukthegoodscentscompany.com For example, thiopurine S-methyltransferase (TPMT) is a well-characterized enzyme that catalyzes the S-methylation of thiopurine drugs. nih.govwikipedia.org

While direct evidence for the biotransformation of this compound by microorganisms is scarce, the ability of some bacteria, such as Pseudomonas species, to degrade other pyrazines suggests that similar enzymatic degradation pathways may exist for this compound. nih.gov

A variety of volatile compounds have been identified from different Paenibacillus species, as detailed in the table below. Although this compound has not been explicitly identified in these studies, the genus is a known producer of diverse pyrazines.

Table 1: Selected Volatile Organic Compounds Identified from Paenibacillus Species

| Bacterial Strain | Identified Volatile Compounds | Reference |

| Paenibacillus polymyxa | 2,3-butanediol, Acetoin, 2-Heptanone, 2-Nonanone, 2-Undecanone, 2-Tridecanone, 2-Pentadecanone, Tetramethylpyrazine, 2,5-Dimethylpyrazine | mdpi.comnih.gov |

| Paenibacillus peoriae | 2,5-dimethyl-3-isopropylpyrazine, 2-methyl-1-butanol, 2-dodecanone, 2-nonanol, 2-methoxy-phenol | nih.gov |

Contribution to Plant Volatile Emissions and Chemo-Ecological Interactions

Pyrazines are recognized as important components of plant volatile emissions, contributing to their aroma and playing roles in plant-animal and plant-microbe interactions. While the presence of this compound in plant headspace volatiles has not been extensively documented, the closely related methoxypyrazines, such as 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) and 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), are well-known constituents of the aroma of bell peppers, grapes, and other plants.

The biosynthesis of methoxypyrazines in plants is thought to involve the O-methylation of hydroxypyrazine precursors, a reaction catalyzed by S-adenosyl-L-methionine-dependent O-methyltransferases. thegoodscentscompany.com It is plausible that a similar enzymatic pathway involving S-methylation of a corresponding thiopyrazine precursor could lead to the formation of this compound in plants.

The emission of volatile compounds by plants serves various ecological functions, including attracting pollinators, repelling herbivores, and acting as signals in plant-plant communication. The strong, often pungent, aroma of sulfur-containing compounds suggests that this compound, if present in plant volatiles, could play a significant role in these chemo-ecological interactions.

Influence on Non-Mammalian Organism Behavior (e.g., insect attractants/repellents, allelopathy in plants)

Pyrazines are well-documented as semiochemicals that mediate interactions between organisms. In the insect world, they can act as both attractants and repellents, and are often involved in warning (aposematic) signaling. For instance, some ladybug species use methoxypyrazines as a defense mechanism against predators.

While specific studies on the behavioral effects of this compound on insects are limited, research on structurally similar pyrazines provides valuable insights. For example, 2-isobutyl-3-methoxypyrazine has been identified as a male-released aggregation cue in the leaf beetle Labidostomis lusitanica. csic.es This compound elicited electrophysiological responses in both male and female antennae and attracted both sexes in olfactometer assays. csic.es Given the structural similarities, it is plausible that this compound could also have a role as a pheromone or kairomone in certain insect species.

The nematicidal activity of volatile organic compounds from Paenibacillus polymyxa has been demonstrated against the root-knot nematode Meloidogyne incognita. encyclopedia.pub Among the identified active compounds was 2-isobutyl-3-methylpyrazine, highlighting the potential of alkylated pyrazines in pest control. encyclopedia.pub

In terms of allelopathy, the release of certain volatile compounds by one plant can inhibit the growth of neighboring plants. While the allelopathic potential of this compound has not been specifically investigated, the broad range of biological activities exhibited by pyrazines suggests that this is a plausible area for future research.

Enzymatic Transformations and Metabolic Fates in Model Organisms (excluding human systems)

The metabolic fate of this compound in non-mammalian model organisms is an area that requires further investigation. However, general principles of xenobiotic metabolism in organisms like insects can provide some clues.

Insects possess a range of detoxification enzymes, including cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, and carboxylesterases, which are involved in the metabolism of foreign compounds. nist.gov It is likely that this compound would be subject to metabolism by these enzyme systems. Potential metabolic transformations could include oxidation of the pyrazine (B50134) ring or the alkyl side chains, as well as modifications to the methylthio group.

Studies on the metabolism of other pyrazines in mammals have shown that they can be hydroxylated and subsequently conjugated for excretion. While direct extrapolation to non-mammalian systems is not always possible, it suggests that similar oxidative and conjugative pathways may be involved.

The fruit fly, Drosophila melanogaster, is a powerful model organism for studying metabolism. nih.govnih.govresearchgate.netmdpi.com Its well-characterized genome and the availability of sophisticated genetic tools make it an ideal system to investigate the enzymatic pathways involved in the degradation and detoxification of compounds like this compound.

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Analytical Technologies for Ultra-Trace Detection and In-Situ Monitoring

The accurate detection and quantification of 2-isopropyl-3-methylthiopyrazine, often present in trace amounts, is crucial for understanding its role in food chemistry and other systems. While gas chromatography-mass spectrometry (GC-MS) remains a primary technique for the analysis of volatile organic compounds (VOCs) like pyrazines, the demand for faster and more sensitive methods is driving innovation. nih.goveurofins.invaia.com

Emerging analytical technologies are set to revolutionize the field. Techniques such as proton-transfer-reaction mass spectrometry (PTR-MS) and selected ion flow tube mass spectrometry (SIFT-MS) offer real-time, high-sensitivity analysis without the need for extensive sample preparation. nih.govbohrium.com These methods are particularly promising for in-situ monitoring, allowing researchers to observe the dynamic formation and release of pyrazines in complex matrices like food during processing or ripening. nih.gov Furthermore, the development of electronic noses (e-noses) and other sensor-based systems presents an opportunity for rapid, on-site quality control in the food industry. vaia.com

Future research will likely focus on refining these technologies to enhance their selectivity and developing portable instruments for field applications. The integration of advanced data analysis techniques, including chemometrics and machine learning, will be essential for interpreting the complex datasets generated by these high-throughput methods. bohrium.com

Innovative Synthetic Strategies for Selective and Efficient Analog Development

The synthesis of this compound and its analogs is critical for structure-activity relationship studies and for producing these compounds for commercial applications. researchgate.net Traditional chemical synthesis methods can sometimes be harsh and lack selectivity. mdpi.com

Innovative synthetic strategies are being explored to overcome these limitations. Chemo-enzymatic methods, which utilize enzymes like transaminases, offer a green and highly selective alternative for the synthesis of pyrazines. nih.gov These biocatalytic approaches can lead to the formation of specific isomers under mild reaction conditions. nih.gov

Future research will likely focus on the discovery and engineering of novel enzymes with tailored substrate specificities to produce a wider range of pyrazine (B50134) analogs. The development of one-pot, multi-enzyme cascade reactions will further streamline the synthesis process, making it more efficient and cost-effective. These advancements will enable the creation of libraries of pyrazine derivatives for screening and identifying compounds with enhanced flavor profiles or other desirable properties.

Exploration of Untapped Biosynthetic Pathways and Metabolic Engineering Opportunities

While the Maillard reaction is a well-known route for pyrazine formation in thermally processed foods, biosynthesis by microorganisms offers a "natural" and sustainable alternative. mdpi.comnih.govresearchgate.net Several bacterial species, including Bacillus subtilis, have been shown to produce various alkylpyrazines. nih.gov The biosynthetic pathways often involve amino acid precursors like L-threonine. mdpi.comnih.gov

A significant area for future research lies in the exploration of untapped biosynthetic pathways in a wider range of microorganisms. Genome mining and metagenomic approaches can be employed to identify novel genes and enzymes involved in pyrazine biosynthesis. Understanding these pathways at a molecular level is the first step towards harnessing them for industrial production.

Metabolic engineering presents a powerful tool to enhance the production of specific pyrazines, such as this compound, in microbial cell factories. acs.orgacs.org Strategies may include overexpressing key biosynthetic genes, knocking out competing pathways, and optimizing fermentation conditions. nih.govacs.orgacs.org For example, increasing the availability of precursors and cofactors like NAD+ has been shown to boost pyrazine yields. acs.org The ultimate goal is to develop robust and efficient microbial strains capable of producing high titers of desired pyrazines from renewable feedstocks.

Integration of Omics Data in Pyrazine Research (e.g., metabolomics, fluxomics)

To gain a holistic understanding of pyrazine formation and function, an integrated "omics" approach is essential. Metabolomics, the comprehensive analysis of all metabolites in a biological system, can provide a snapshot of the metabolic state and identify key precursors and intermediates in pyrazine biosynthesis. bohrium.com

Fluxomics, a more dynamic approach, measures the rates of metabolic reactions, providing insights into the flow of carbon and other elements through metabolic pathways. nih.govnih.gov By using stable isotope labeling, researchers can trace the metabolic fate of precursors and quantify the flux through different biosynthetic routes leading to pyrazine formation. nih.govnih.gov This information is invaluable for identifying metabolic bottlenecks and guiding metabolic engineering strategies. nih.gov

The integration of metabolomics and fluxomics data with genomics and transcriptomics will provide a systems-level understanding of pyrazine metabolism. This multi-omics approach will be crucial for developing predictive models of pyrazine formation and for designing rational strategies to control their production in various systems.

Cross-Disciplinary Research at the Interface of Chemistry, Environmental Science, and Non-Clinical Biology

The study of this compound and other pyrazines extends beyond flavor chemistry. These compounds play diverse roles in various biological and environmental systems, creating opportunities for exciting cross-disciplinary research.

In environmental science, pyrazines are recognized as volatile organic compounds (VOCs) that can be released from various sources. thermofisher.com Research at the interface of chemistry and environmental science could focus on their atmospheric chemistry, transport, and potential impact on air quality.

In non-clinical biology, pyrazines have been identified as semiochemicals in insects and are known to be produced by plants. bohrium.comresearchgate.net Further research could explore their role in plant-insect interactions, plant defense mechanisms, and as potential signaling molecules in other biological systems. Moreover, some pyrazine derivatives have shown a range of biological activities, including anti-inflammatory and antibacterial properties, opening avenues for investigation in pharmaceutical chemistry. mdpi.comnih.gov

Future collaborations between chemists, environmental scientists, and biologists will be key to unraveling the multifaceted nature of these compounds and their broader significance in the natural world.

Q & A

Basic Questions

Q. What validated analytical techniques are recommended for quantifying trace levels of 2-Isopropyl-3-methylthiopyrazine in complex matrices such as wine or water?

- Methodological Answer: Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-ion trap tandem mass spectrometry (GC-ITDMS/MS) is the most robust approach. Key parameters include optimizing extraction temperature (40–60°C), extraction time (30–60 min), and NaCl addition (20–30% w/v) to enhance volatility. This method achieves detection limits <1 ng/L and precision (RSD) of 1–8% in water and wine matrices. Matrix-matched calibration is essential due to interference from natural organic matter .

Q. What are the established safety protocols for handling this compound in laboratory environments?

- Methodological Answer: Use PPE (nitrile gloves, chemical-resistant goggles), conduct experiments in fume hoods, and avoid skin contact. Store in airtight containers under inert gas (e.g., argon) at –20°C to mitigate degradation. Dispose of waste via certified hazardous waste handlers. Regularly review updated safety data sheets (SDS), as degradation products may increase toxicity over time .

Q. Is this compound naturally occurring, and what synthetic routes are documented?

- Methodological Answer: No natural occurrence has been reported (EFSA Panel, 2024). Synthetic routes involve thioalkylation of pyrazine precursors using methylthiolating agents (e.g., methyl disulfide) under basic conditions. Industrial-scale synthesis may adapt methods from analogous pyrazines, such as nucleophilic substitution on halogenated intermediates .

Advanced Questions

Q. How can researchers address variability in orthonasal versus retronasal detection thresholds when evaluating this compound's sensory impact?

- Methodological Answer: Conduct modality-specific threshold testing using ASTM E679 ascending forced-choice method. For example, in Gewürztraminer wine, orthonasal thresholds (1.56 ng/L) differ significantly from retronasal thresholds (1.15 ng/L) due to matrix interactions. Use trained sensory panels (n ≥ 30) and control for individual variability by pre-screening participants for familiarity with off-flavors like ladybug taint .

Q. What experimental approaches can determine the degradation kinetics of this compound under varying storage conditions?

- Methodological Answer: Perform accelerated stability studies by exposing the compound to stressors (UV light, 40–60°C, pH 3–9). Monitor degradation via GC-MS and fit data to first-order kinetic models (ln[C] vs. time). TCI America reports increased hazard with prolonged storage, necessitating periodic reanalysis and stability-indicating assays (e.g., HPLC-DAD) .

Q. How do structural modifications (e.g., methylthio vs. methoxy groups) influence the physicochemical and sensory properties of pyrazine derivatives?

- Methodological Answer: Methylthio groups increase hydrophobicity (logP ~3.2 vs. 2.5 for methoxy) and volatility, altering partition coefficients in SPME. Sensory thresholds are typically higher for methylthio derivatives due to reduced receptor affinity. Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects with detection limits. For example, 2-Isopropyl-3-methoxypyrazine (IPMP) has thresholds 10× lower than methylthiopyrazines in wine .

Q. How can contradictory data on matrix effects in analytical quantification be resolved?

- Methodological Answer: Implement matrix-matched calibration and standard addition methods. For wine, adjust ionic strength (NaCl) and use deuterated internal standards (e.g., d₃-IPMP) to correct for signal suppression. In water with high organic content, validate recovery rates (80–120%) via spiked samples and compare with LC-MS/MS for cross-method verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.